7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy-
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Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy- is a complex organic compound with a unique structure that combines elements of furobenzopyran and acridine
Preparation Methods
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy- involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the furobenzopyran core, followed by the introduction of the acridine moiety through a series of substitution and coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the acridine moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acridine and furobenzopyran sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acridine moiety is known for its ability to intercalate with DNA, potentially disrupting biological processes. The furobenzopyran core may also interact with various proteins, affecting their function and activity. These interactions can lead to a range of biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy- stands out due to its unique combination of furobenzopyran and acridine elements. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one derivatives: These compounds share the furobenzopyran core but lack the acridine moiety.
Acridine derivatives: These compounds contain the acridine moiety but differ in other structural elements.
Properties
CAS No. |
86863-20-9 |
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Molecular Formula |
C37H41N3O5 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
4-[3-[6-(acridin-9-ylamino)hexyl-ethylamino]propoxymethyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C37H41N3O5/c1-3-40(21-11-5-4-10-20-38-34-28-13-6-8-15-31(28)39-32-16-9-7-14-29(32)34)22-12-23-43-25-30-26-17-18-33(41)45-36(26)37(42-2)35-27(30)19-24-44-35/h6-9,13-19,24H,3-5,10-12,20-23,25H2,1-2H3,(H,38,39) |
InChI Key |
SSYXUGPQWJIMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOCC4=C5C=CC(=O)OC5=C(C6=C4C=CO6)OC |
Origin of Product |
United States |
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